2(1H)-Pyridinone, 4-(4-nitrophenyl)-6-phenyl-
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Overview
Description
2(1H)-Pyridinone, 4-(4-nitrophenyl)-6-phenyl- is a heterocyclic organic compound characterized by a pyridinone ring substituted with a nitrophenyl and a phenyl group
Preparation Methods
The synthesis of 2(1H)-Pyridinone, 4-(4-nitrophenyl)-6-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the nitration of phenol to produce 4-nitrophenol, which is then subjected to further reactions to introduce the pyridinone and phenyl groups . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
2(1H)-Pyridinone, 4-(4-nitrophenyl)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic reduction, such as using palladium on carbon (Pd/C) with hydrogen gas, can convert the nitro group to an amino group.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
2(1H)-Pyridinone, 4-(4-nitrophenyl)-6-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2(1H)-Pyridinone, 4-(4-nitrophenyl)-6-phenyl- exerts its effects involves interactions with specific molecular targets. For instance, the nitrophenyl group can participate in electron transfer reactions, influencing redox processes within cells. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating biological pathways .
Comparison with Similar Compounds
Similar compounds to 2(1H)-Pyridinone, 4-(4-nitrophenyl)-6-phenyl- include:
4-Nitrophenol: Shares the nitrophenyl group but lacks the pyridinone and phenyl substitutions.
2,4-Dinitrophenylhydrazine: Contains multiple nitro groups and is used in different chemical contexts.
Properties
CAS No. |
131081-22-6 |
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Molecular Formula |
C17H12N2O3 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-6-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H12N2O3/c20-17-11-14(12-6-8-15(9-7-12)19(21)22)10-16(18-17)13-4-2-1-3-5-13/h1-11H,(H,18,20) |
InChI Key |
KIVAKECOEBTUCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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